molecular formula C19H21FN4O3 B14771638 7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

货号: B14771638
分子量: 372.4 g/mol
InChI 键: WNVIWAUAXKEKKF-JSORRYRYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a fluoroquinolone derivative characterized by a 1,8-naphthyridine core substituted with a cyclopropyl group at position 1, a fluorine atom at position 6, and a 3-azabicyclo[3.2.0]heptane ring system at position 6. The carboxylic acid moiety at position 3 is critical for antibacterial activity, enabling interaction with bacterial DNA gyrase and topoisomerase IV . Its stereochemistry (1R,5S,6S) in the bicyclic amine enhances target binding and reduces resistance development. The compound’s unique structural features contribute to broad-spectrum activity against Gram-positive and Gram-negative pathogens, with improved pharmacokinetic properties compared to earlier quinolones .

属性

分子式

C19H21FN4O3

分子量

372.4 g/mol

IUPAC 名称

7-[(1R)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12?,14?,19-/m0/s1

InChI 键

WNVIWAUAXKEKKF-JSORRYRYSA-N

手性 SMILES

C[C@@]12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

规范 SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

产品来源

United States

准备方法

Friedländer Condensation Strategy

A pivotal method involves reacting 2-aminopyridine derivatives with cyclic ketones or β-ketoesters. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is synthesized by condensing 2-amino-4-chloro-5-fluoropyridine with diethyl oxalate under acidic conditions. This intermediate is subsequently hydrolyzed to the corresponding carboxylic acid using concentrated HCl in tetrahydrofuran (THF), achieving a 78% yield.

Key Reaction Conditions

Step Reagents/Conditions Yield
Cyclization Diethyl oxalate, HCl, reflux 85%
Ester hydrolysis Conc. HCl, THF, reflux, 2 h 78%

Synthesis of the 3-Azabicyclo[3.2.0]heptane Moiety

The stereoselective construction of the (1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptane fragment requires enantioselective methods to establish the three contiguous stereocenters.

Multicomponent Reaction and Kinetic Resolution

A racemic mixture of 3-azabicyclo[3.2.0]heptane derivatives is synthesized via a multicomponent reaction involving aldehydes, amines, and cyclic ketones. Subsequent kinetic resolution using immobilized Candida antarctica lipase B (Novozym 435) selectively hydrolyzes one enantiomer, yielding the desired (1R,5S,6S)-configured amine with >99% enantiomeric excess (ee).

Enantioselective Parameters

Parameter Value
Lipase loading 20 mg/mmol substrate
Resolution time 24 h
ee >99%

Coupling of the Naphthyridine and Bicyclic Amine

The final step involves nucleophilic substitution or metal-catalyzed cross-coupling to attach the 3-azabicyclo[3.2.0]heptane moiety to the naphthyridine core.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with the bicyclic amine is performed using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands. This method achieves a 65–70% yield while preserving stereochemical integrity.

Optimized Conditions

Component Quantity
Pd₂(dba)₃ 5 mol%
Xantphos 10 mol%
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 100°C, 12 h

Stereochemical Analysis and Purification

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase (Chiralpak IC) confirms the (1R,5S,6S) configuration. Recrystallization from ethanol/water mixtures enhances purity to >99.5%.

Scalability and Industrial Considerations

The process is scalable to kilogram quantities, with the Friedlälder condensation and enzymatic resolution steps being particularly robust. Environmental impact assessments favor aqueous-phase reactions, reducing organic solvent use by 40% compared to traditional methods.

Challenges and Innovations

  • Stereochemical Drift : Early methods suffered from epimerization during coupling; this was mitigated by using bulky phosphine ligands.
  • Solubility Issues : The carboxylic acid’s poor solubility in nonpolar solvents necessitated THF/water mixtures for homogenization.
  • Catalyst Cost : Pd₂(dba)₃ was replaced with cheaper Pd(OAc)₂ in later iterations without yield loss.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and naphthyridine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biochemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

作用机制

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The naphthyridine core can intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: It can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways.

相似化合物的比较

Table 1: Structural Features of Key Analogues

Compound Name Position 1 Substituent Position 7 Substituent Bicyclic System Key Modifications
Target Compound Cyclopropyl 3-azabicyclo[3.2.0]heptan-3-yl (6-amino) [3.2.0] heptane Methyl group at C1 of bicyclic ring
Trovafloxacin mesylate () 2,4-Difluorophenyl 3-azabicyclo[3.1.0]hexan-3-yl (6-amino) [3.1.0] hexane Smaller bicyclic system; mesylate salt
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () Cyclopropyl Chlorine None Chlorine at C7 reduces target binding
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () Phenyl Chlorine None Phenyl group limits Gram-positive activity

Key Observations :

  • The cyclopropyl group at position 1 (target compound) enhances Gram-positive coverage compared to phenyl or difluorophenyl groups .
  • Substitution of chlorine at position 7 () reduces antibacterial efficacy compared to amino-bicyclic moieties, which are critical for gyrase inhibition .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Name Antibacterial Spectrum Solubility (Salt Form) Stability Mechanism of Action
Target Compound Broad-spectrum (Gram+/-) Free carboxylic acid Anhydrous form stable DNA gyrase/topoisomerase IV inhibition
Trovafloxacin mesylate Broad-spectrum (incl. anaerobes) Methanesulfonate salt Hydrate form less stable Dual enzyme inhibition
7-Chloro derivatives () Narrow (Gram-) Low (free acid) Prone to hydrolysis Weak gyrase binding

Key Findings :

  • The anhydrous crystalline form of the target compound () offers superior stability for formulation compared to hydrated salts like Trovafloxacin mesylate .
  • Methanesulfonate salts (e.g., Trovafloxacin) enhance aqueous solubility, but the target compound’s free acid form may require prodrug strategies for optimal bioavailability .

生物活性

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique bicyclic structure and the presence of a naphthyridine core contribute to its potential therapeutic applications.

The compound has a molecular formula of C19H21FN4O3C_{19}H_{21}FN_{4}O_{3} and a molecular weight of approximately 372.39 g/mol. It features a cyclopropyl group and an amino group, which are critical for its biological interactions.

Property Value
Molecular FormulaC19H21FN4O3
Molecular Weight372.39 g/mol
Boiling Point597.1 °C at 760 mmHg
Storage Conditions2-8 °C

Antimicrobial Activity

Research has shown that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative pathogens. A study highlighted its effectiveness against multidrug-resistant strains such as Acinetobacter baumannii, suggesting its potential as a clinical candidate for treating resistant infections .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. This activity is attributed to its ability to interact with specific biological macromolecules involved in cancer progression.

Pharmacokinetic and Toxicological Profile

The pharmacokinetic properties of this compound have been assessed, revealing favorable absorption and distribution characteristics. It demonstrates an acceptable toxicological profile, making it a viable candidate for further development in therapeutic applications .

Study on Antibacterial Efficacy

A notable study conducted on the antibacterial efficacy of the compound involved testing against several resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This could enhance treatment outcomes for patients with infections caused by resistant bacteria.

Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that the compound induced significant cytotoxicity at low concentrations. Mechanistic investigations suggested that it activates apoptotic pathways and inhibits key signaling pathways involved in cancer cell survival .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

  • Methodology: Utilize multi-step organic synthesis with stereochemical control, employing techniques like chiral auxiliary-assisted cyclization or asymmetric catalysis. For purity, combine high-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., C18 columns, 0.1% TFA in mobile phase) and mass spectrometry (MS) for structural validation. Monitor intermediates via nuclear magnetic resonance (NMR) to confirm stereochemistry at each step .
  • Key Challenges: Minimize racemization during bicyclo[3.2.0]heptane ring formation. Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Methodology:

  • Purity Analysis: Reverse-phase HPLC with diode-array detection (DAD) to identify impurities at 254 nm .
  • Structural Confirmation: High-resolution MS (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC, HMBC) to resolve bicyclic ring and substituent positions.
  • Stereochemical Assignment: X-ray crystallography or circular dichroism (CD) for absolute configuration determination .

Q. How can researchers design initial antibacterial activity assays for this compound?

  • Methodology:

  • In vitro Testing: Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. Include quinolone-resistant isolates to assess cross-resistance.
  • Control Compounds: Compare with trovafloxacin (a structurally related quinolone) to benchmark potency .
  • Data Interpretation: Calculate MIC (minimum inhibitory concentration) values and correlate with structural features (e.g., cyclopropyl group’s role in DNA gyrase inhibition).

Advanced Research Questions

Q. How does stereochemistry at the 1R,5S,6S positions influence biological activity and target binding?

  • Methodology:

  • Stereoisomer Synthesis: Prepare enantiomers or diastereomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis.
  • Molecular Docking: Use computational tools (e.g., AutoDock Vina) to model interactions with DNA gyrase or topoisomerase IV. Compare binding affinities of stereoisomers.
  • In vivo Correlation: Test isomers in murine infection models to link structural specificity to efficacy .

Q. What computational strategies can optimize reaction pathways for large-scale synthesis?

  • Methodology:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., bicyclo ring closure).
  • Machine Learning: Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for yield improvement.
  • Process Intensification: Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., cyclopropane ring formation) .

Q. How can contradictory data on antimicrobial activity be resolved (e.g., variable potency across studies)?

  • Methodology:

  • Meta-Analysis: Aggregate data from multiple studies, stratifying by bacterial strain, assay conditions, and compound purity.
  • Mechanistic Studies: Conduct time-kill assays and resistance frequency analyses to differentiate bactericidal vs. bacteriostatic effects.
  • Synergy Testing: Evaluate combination therapies (e.g., with β-lactamase inhibitors) to identify confounding factors in prior results .

Q. What are the best practices for studying metal complexation (e.g., Cr(III)) to enhance activity?

  • Methodology:

  • Complex Synthesis: React the compound with metal salts (e.g., CrCl₃) under inert conditions. Characterize via IR spectroscopy (metal-ligand vibrations) and thermogravimetric analysis (TGA) for stoichiometry.
  • Bioactivity Profiling: Compare MIC values of the complex vs. free ligand to assess enhanced permeability or target modulation.
  • Stability Testing: Use UV-Vis spectroscopy in physiological buffers to evaluate complex dissociation kinetics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。